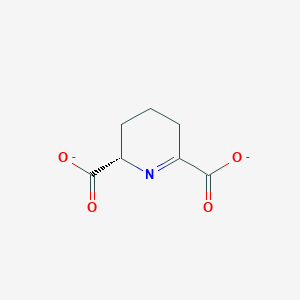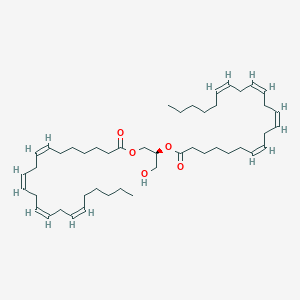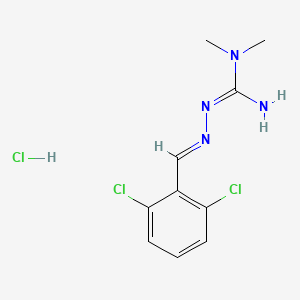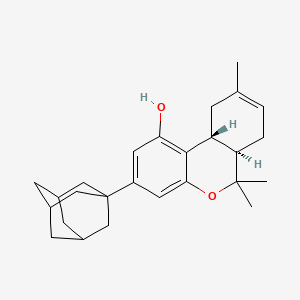
(S)-2,3,4,5-tetrahydrodipicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,3,4,5-tetrahydrodipicolinate(2-) is a 2,3,4,5-tetrahydrodipicolinate(2-). It is a conjugate base of a (S)-2,3,4,5-tetrahydrodipicolinic acid. It is an enantiomer of a (R)-2,3,4,5-tetrahydrodipicolinate(2-).
Aplicaciones Científicas De Investigación
Synthesis and Pathway to L-Lysine
(S)-2,3,4,5-Tetrahydrodipicolinate is a key intermediate in the diaminopimelate (DAP) pathway leading to the synthesis of L-lysine. It has been synthesized as the stable racemic potassium salt from dipicolinic acid through a series of chemical reactions, including esterification and hydrogenation (Chrystal, Couper, & Robins, 1995). A similar study further confirms the importance of this compound in the DAP pathway to L-lysine (Couper, Robins, & Chrystal, 1992).
Enzyme Active Site Characterization
Research has been conducted on the active site of succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase, using analogs of tetrahydrodipicolinate. These studies help in understanding the stereochemical model for the succinylation of tetrahydrodipicolinate (Berges et al., 1986). Further structural analysis of tetrahydrodipicolinate-N-succinyltransferase has been done to understand its crystallography and its role in the synthesis of meso-diaminopimelate and L-lysine (Binder, Blanchard, & Roderick, 1996).
Role in Lysine Biosynthesis
This compound is also involved in lysine biosynthesis, as shown by the study of the enzyme 4-hydroxy-tetrahydrodipicolinate synthase (DapA) which converts pyruvate and L-aspartate-4-semialdehyde to 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid. This enzyme is an important regulatory component of the pathway (Schmitz et al., 2020).
Potential in Antibacterial Agent Development
Studies have focused on the enzyme dihydrodipicolinate reductase, which is involved in the reduction of dihydrodipicolinate to tetrahydrodipicolinate. This pathway is unique to bacteria and plants, making it a potential target for developing antibacterial or herbicidal compounds (Reddy, Sacchettini, & Blanchard, 1995).
Propiedades
Fórmula molecular |
C7H7NO4-2 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
(2S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/p-2/t4-/m0/s1 |
Clave InChI |
CXMBCXQHOXUCEO-BYPYZUCNSA-L |
SMILES isomérico |
C1C[C@H](N=C(C1)C(=O)[O-])C(=O)[O-] |
SMILES |
C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |
SMILES canónico |
C1CC(N=C(C1)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1241513.png)

![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)



![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide](/img/structure/B1241523.png)
![N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B1241525.png)